N-(8-methoxy-2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide
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Overview
Description
N-(8-methoxy-2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxy group at the 8th position, an oxo group at the 2nd position, and a cyclohexanecarboxamide moiety attached to the 3rd position of the chromen-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methoxy-2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide typically involves the following steps:
Formation of 8-methoxy-2-oxo-2H-chromen-3-carboxylic acid: This can be achieved by the reaction of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Conversion to 3-aminocoumarin: The intermediate product is then brominated using copper(II) bromide and subsequently cyclized with thiourea to form 3-aminocoumarin.
Formation of the final compound: The 3-aminocoumarin is reacted with cyclohexanecarboxylic acid chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using appropriate industrial equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(8-methoxy-2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 8-hydroxy-2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide.
Reduction: Formation of 8-methoxy-2-hydroxy-2H-chromen-3-yl)cyclohexanecarboxamide.
Substitution: Formation of derivatives with different substituents at the 8th position.
Scientific Research Applications
N-(8-methoxy-2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(8-methoxy-2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid
- N-(8-methoxy-2-oxo-2H-chromen-3-yl)acetamide
- (7-Methoxy-2-oxo-2H-chromen-4-yl)-acetic acid
Uniqueness
N-(8-methoxy-2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its stability, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C17H19NO4 |
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Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-(8-methoxy-2-oxochromen-3-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C17H19NO4/c1-21-14-9-5-8-12-10-13(17(20)22-15(12)14)18-16(19)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,18,19) |
InChI Key |
WVUQUXZEAUCRBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)NC(=O)C3CCCCC3 |
Origin of Product |
United States |
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